

comparing t-Boc-Aminooxy-pentane-amine to other crosslinkers

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Compound of Interest					
Compound Name:	t-Boc-Aminooxy-pentane-amine				
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An Objective Comparison of **t-Boc-Aminooxy-pentane-amine** and Other Crosslinkers for Bioconjugation

This guide provides a comprehensive comparison of **t-Boc-Aminooxy-pentane-amine**, a heterobifunctional crosslinker, with other common crosslinking agents used in research and drug development. The focus is on the chemical properties, performance, and applications of these linkers, with a particular emphasis on their use in creating antibody-drug conjugates (ADCs).

Introduction to t-Boc-Aminooxy-pentane-amine

t-Boc-Aminooxy-pentane-amine is a specialized chemical tool used to connect two different molecules, a process known as bioconjugation.[1][2] It is classified as a heterobifunctional crosslinker because it has two different reactive ends connected by a pentane spacer.[1][3]

- Aminooxy Group (-O-NH2): This end reacts specifically with aldehydes or ketones to form a stable oxime bond.[2] This type of reaction is highly chemoselective, meaning it proceeds under mild conditions without interfering with other functional groups found in biological molecules like proteins.[4]
- t-Boc Protected Amine (-NH-Boc): The other end features a primary amine protected by a tert-butyloxycarbonyl (t-Boc) group. This protecting group can be removed under mild acidic conditions to reveal a primary amine (-NH2). This amine can then be linked to other molecules, for example, by forming an amide bond with a carboxylic acid.[2]



This dual functionality makes **t-Boc-Aminooxy-pentane-amine** a versatile linker for applications requiring precise, stepwise conjugation of two different molecular entities, such as linking a cytotoxic drug to a monoclonal antibody in ADC development.[5][6]

The Chemistry of Oxime Ligation

The core of **t-Boc-Aminooxy-pentane-amine**'s utility lies in the formation of an oxime linkage. This reaction occurs between the aminooxy group of the linker and a carbonyl group (aldehyde or ketone) on the target molecule.[7][8]

The reaction is typically performed in an aqueous buffer, and while it can proceed at neutral pH, it is often more efficient under slightly acidic conditions (pH 4-5).[9][10] To accelerate the reaction at physiological pH (around 7.4), a catalyst such as aniline or its derivatives is often used.[4][10][11] The resulting oxime bond is known for its high hydrolytic stability, making it a reliable and permanent linkage in biological environments.[12][13][14]

Comparison with Other Crosslinking Chemistries

The choice of a crosslinker depends on the specific application, the functional groups available on the molecules to be conjugated, and the desired stability of the final conjugate. Below is a comparison of oxime ligation with other widely used crosslinking strategies.



Feature	Oxime Ligation (Aminooxy)	Thiol- Maleimide	Amine-NHS Ester	Click Chemistry (SPAAC)
Reactive Groups	Aminooxy + Aldehyde/Ketone	Thiol (-SH) + Maleimide	Amine (-NH2) + NHS Ester	Azide (-N3) + Cycloalkyne (e.g., BCN, DBCO)
Resulting Bond	Oxime (C=N-O)	Thioether	Amide	Triazole
Bond Stability	Very high hydrolytic stability.[12][13] [14]	Stable, but maleimide ring can undergo hydrolysis.[15]	Very stable amide bond.[15]	Extremely stable triazole ring.
Reaction pH	Optimal at pH 4-5, can be catalyzed at pH 6.5-7.5.[9][10]	Optimal at pH 6.5-7.5.[16]	Optimal at pH 7- 9.[17]	Typically neutral pH.
Selectivity	High for aldehydes/keton es.[4]	High for thiols.	Reactive with any primary amine (e.g., Lysine residues). [17]	Bioorthogonal - highly specific. [18]
Common Use Cases	Site-specific conjugation to oxidized glycans on antibodies, oligonucleotide labeling.[5][19]	Conjugation to native or engineered cysteine residues in proteins.[16]	Labeling of proteins via abundant lysine residues.[17]	Site-specific conjugation where bioorthogonality is critical.[21][18]

Quantitative Performance Data

The performance of a crosslinker is often judged by the rate of the conjugation reaction and the stability of the bond it forms.



Crosslinking Chemistry	Second-Order Rate Constant (M ⁻¹ s ⁻¹)	Half-life of Resulting Linkage (at pH 7.0)	Notes
Oxime Ligation (uncatalyzed)	0.01 or lower[22]	Very long (months to years)[12][13]	Rate is highly dependent on pH and the structure of the carbonyl compound. [22]
Oxime Ligation (aniline-catalyzed)	10¹ - 10³[11]	Very long (months to years)[12][13]	Catalysts like aniline or p- phenylenediamine significantly increase the reaction rate at neutral pH.[10][11]
Hydrazone Ligation	Generally faster than uncatalyzed oxime formation[22]	Significantly shorter than oxime (hours to days)[12][13]	The oxime linkage is ~1000-fold more stable than a simple hydrazone linkage. [14]
Thiol-Maleimide	~10³	Stable, but maleimide ring can open	The thioether bond itself is very stable.
Strain-Promoted Click Chemistry (SPAAC)	10 ⁻¹ - 10 ¹	Extremely stable	Reaction rates are fast and the reaction is bioorthogonal.

Experimental Protocols Protocol 1: ADC Synthesis via Oxime Ligation

This protocol describes the conjugation of a drug payload to an antibody via its carbohydrate domains using an aminooxy linker.

1. Antibody Preparation and Oxidation:



- Prepare the antibody at a concentration of 1-10 mg/mL in a reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).[23]
- Cool the antibody solution to 0-4°C.
- Add a freshly prepared solution of sodium meta-periodate (NaIO4) to a final concentration of
 1-10 mM to oxidize the glycan sugars and create aldehyde groups. [5][23]
- Incubate in the dark at 4°C for 30 minutes.[23]
- Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes.[23]
- Remove excess periodate and quenching agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 6.5-7.5) using a desalting column.[5]
- 2. Conjugation Reaction:
- Prepare a stock solution of the aminooxy-functionalized payload (e.g., using a linker like t-Boc-Aminooxy-pentane-amine where the amine is already coupled to the drug) in an organic solvent like DMSO.
- Add the aminooxy-payload to the oxidized antibody solution at a 10-50 fold molar excess.
- If catalysis is needed, add aniline to a final concentration of 1-10 mM.[5]
- Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[5]
- 3. Purification:
- Purify the resulting ADC from excess payload and catalyst using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[23]

Protocol 2: Comparative ADC Synthesis via Thiol-Maleimide Chemistry

This protocol describes conjugation to cysteine residues using a maleimide-based crosslinker like SMCC.

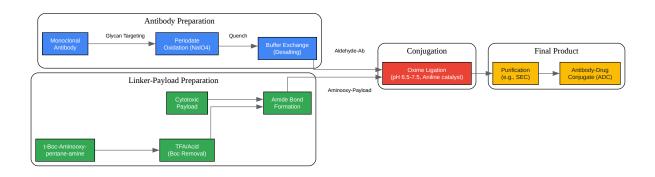


1. Antibody Reduction:

- Prepare the antibody in a suitable buffer (e.g., PBS).
- Add a 5-10 molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.[16]
- Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds and expose free thiol groups.[16]
- Remove the excess reducing agent by buffer exchange into a conjugation buffer (pH 6.5-7.5).
- 2. Conjugation Reaction:
- Dissolve the maleimide-activated linker-payload in DMSO to create a stock solution.[16]
- Add the linker-payload solution to the reduced antibody at a molar ratio of approximately 5:1 (payload:antibody).[16]
- Incubate at room temperature for 1-4 hours.
- 3. Quenching and Purification:
- Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like N-acetylcysteine.
- Purify the ADC using chromatographic methods as described in Protocol 1.

Visualizations Experimental Workflow Diagram

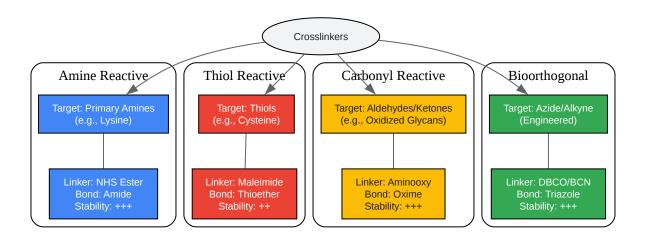




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Caption: Workflow for ADC synthesis using an aminooxy-based crosslinker.

Comparison of Crosslinking Chemistries



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Caption: Comparison of major bioconjugation chemistries.

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